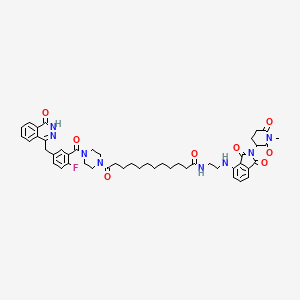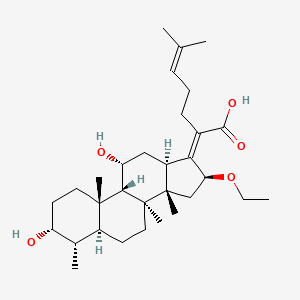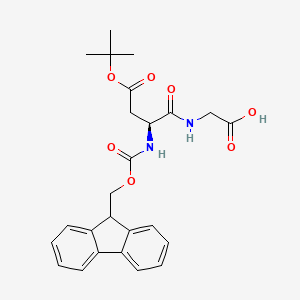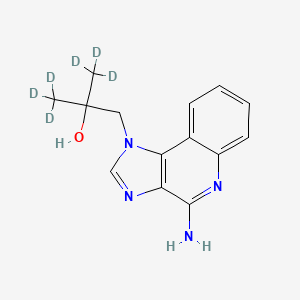
Imiquimod impurity 1-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imiquimod impurity 1-d6 is a deuterium-labeled derivative of Imiquimod impurity 1. Deuterium, a stable isotope of hydrogen, is incorporated into the compound, making it useful for various scientific research applications. This compound is primarily used as a tracer in drug development processes due to its unique properties .
Vorbereitungsmethoden
The preparation of Imiquimod impurity 1-d6 involves the incorporation of deuterium into Imiquimod impurity 1 This process typically includes the use of deuterated reagents and solventsIndustrial production methods often employ advanced techniques such as ultra-pressure liquid chromatography (UPLC) to ensure the purity and stability of the compound .
Analyse Chemischer Reaktionen
Imiquimod impurity 1-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Imiquimod impurity 1-d6 has several scientific research applications:
Chemistry: It is used as a tracer in the study of chemical reactions and mechanisms.
Biology: It helps in understanding the metabolic pathways and interactions of drugs within biological systems.
Medicine: It is used in the development and testing of new pharmaceuticals, particularly in studying the pharmacokinetics and pharmacodynamics of drugs.
Industry: It is employed in the quality control and assurance processes of pharmaceutical manufacturing
Wirkmechanismus
The mechanism of action of Imiquimod impurity 1-d6 involves its role as a tracer in scientific research. By incorporating deuterium, the compound allows researchers to track and quantify the behavior of drugs in biological systems. This helps in understanding the molecular targets and pathways involved in the drug’s effects. The deuterium atoms provide a distinct signal that can be detected using various analytical techniques .
Eigenschaften
Molekularformel |
C14H16N4O |
|---|---|
Molekulargewicht |
262.34 g/mol |
IUPAC-Name |
2-[(4-aminoimidazo[4,5-c]quinolin-1-yl)methyl]-1,1,1,3,3,3-hexadeuteriopropan-2-ol |
InChI |
InChI=1S/C14H16N4O/c1-14(2,19)7-18-8-16-11-12(18)9-5-3-4-6-10(9)17-13(11)15/h3-6,8,19H,7H2,1-2H3,(H2,15,17)/i1D3,2D3 |
InChI-Schlüssel |
CNBOKXFMODKQCT-WFGJKAKNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(CN1C=NC2=C1C3=CC=CC=C3N=C2N)(C([2H])([2H])[2H])O |
Kanonische SMILES |
CC(C)(CN1C=NC2=C1C3=CC=CC=C3N=C2N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


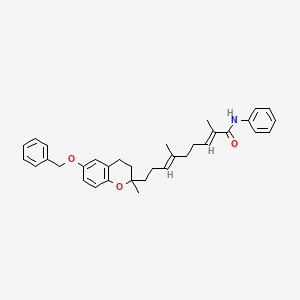
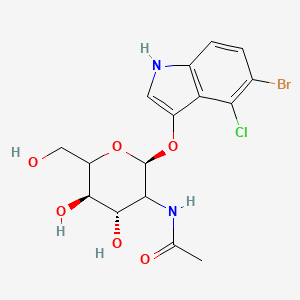
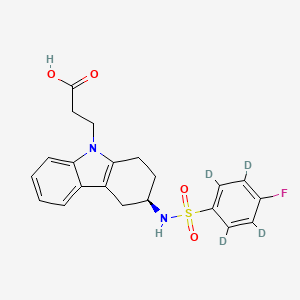
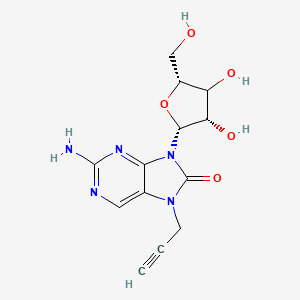
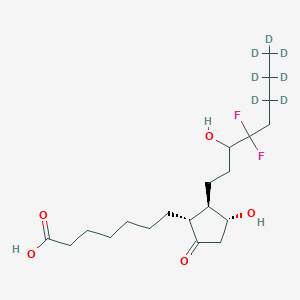
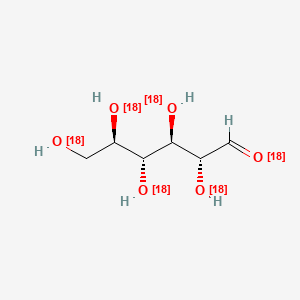
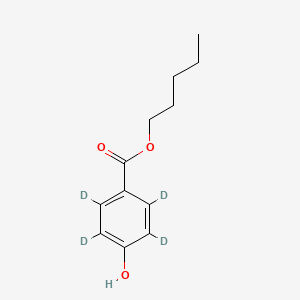
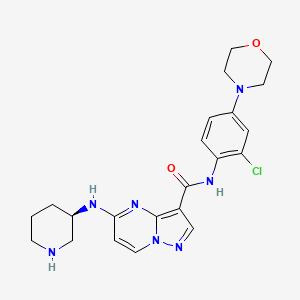
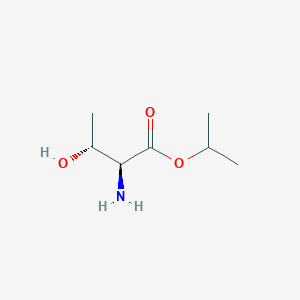
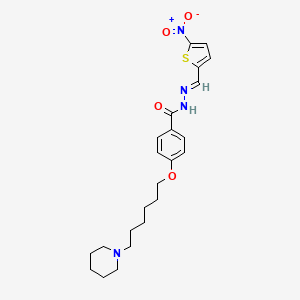
![L-Lysinamide, N2-[4-[[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxobutyl]-L-arginyl-L-prolyl-L-lysyl-L-prolyl-L-valyl-L-I+/--glutamyl-L-norvalyl-L-tryptophyl-L-arginyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-glutaminyl-L-alanyl-](/img/structure/B12399829.png)
